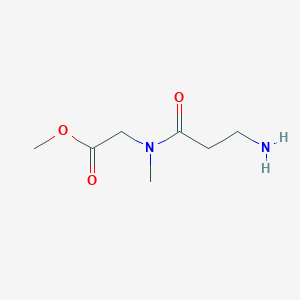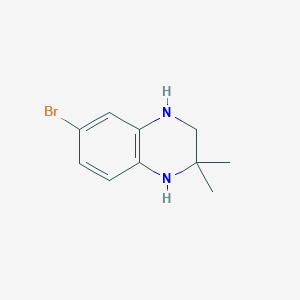
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is a chemical compound with a complex structure that includes an ethoxy group, a methylphenyl group, and a hydroxybutanoate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate typically involves the reaction of 2-ethoxy-5-methylphenol with butanoic acid under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-[(4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl)azo]benzenesulphonate
- Sodium 4-chloro-3-[(4-ethoxyphenyl)azo]phenylazo]benzenesulfonate
- Sodium hydrogen 9-sulphonatooctadecenoate
Uniqueness
Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and a broad range of applications, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C13H17NaO4 |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
sodium;4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C13H18O4.Na/c1-3-17-12-6-4-9(2)8-10(12)11(14)5-7-13(15)16;/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
CKJHSFMPNMVPKY-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)C(CCC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)

![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
